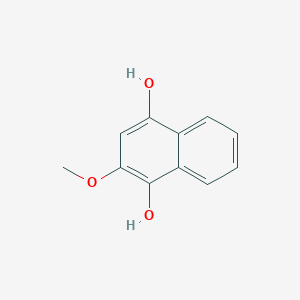

2-Methoxynaphthalene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

29528-39-0 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-methoxynaphthalene-1,4-diol |

InChI |

InChI=1S/C11H10O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6,12-13H,1H3 |

InChI Key |

VJYFJGGTGSOCAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxynaphthalene 1,4 Diol and Its Structural Analogs

De Novo Synthetic Approaches to Functionalized Naphthalene (B1677914) Systems

Constructing the naphthalene core from non-naphthalene precursors offers a powerful way to control the final substitution pattern, circumventing the regioselectivity challenges often encountered with electrophilic substitution on a pre-existing naphthalene ring. researchgate.net

Modern organic synthesis employs several methods for the de novo assembly of naphthalene rings. These strategies often involve condensation or rearrangement reactions where the structure of the starting materials dictates the substitution of the final aromatic product. researchgate.net One notable approach is the intramolecular styrenyl Diels-Alder reaction, which provides a unique functionalization pattern on the resulting naphthalene derivatives. google.com Other methods include various benzannulation reactions, which build the second aromatic ring onto a single-ring benzene (B151609) precursor. researchgate.net These foundational strategies are crucial for creating polysubstituted naphthalenes that can then be further modified to yield target molecules like 2-methoxynaphthalene-1,4-diol.

Achieving specific substitution patterns, such as the 2-methoxy and 1,4-dihydroxy arrangement, requires precise control during the synthesis. Regio- and stereoselective methods are often employed, starting from strategically functionalized precursors. researchgate.nettubitak.gov.tr

A common tactic involves the use of brominated naphthalenes as versatile intermediates. tubitak.gov.tr For instance, a multi-step synthesis can begin with the bromination of a starting material like 2-naphthol (B1666908). tubitak.gov.tr Subsequent functional group manipulations, such as Friedel-Crafts acylation followed by a haloform reaction and esterification, can introduce groups at desired positions. The bromine atom can then be substituted with a methoxy (B1213986) group using reagents like sodium methoxide (B1231860), often in the presence of a copper catalyst. Final steps like de-esterification can then yield the desired polysubstituted naphthalene. tubitak.gov.tr Silver-induced reactions on polybrominated naphthalenes can also be used to introduce methoxy and hydroxyl groups with high regioselectivity. tubitak.gov.tr

Strategies for Naphthalene Core Assembly

Transformations from Related Naphthalene Derivatives

Perhaps the most common and direct approaches to synthesizing this compound involve the chemical modification of closely related naphthalene compounds. These methods leverage redox chemistry and functional group interconversions.

The most direct precursor to this compound is its oxidized form, 2-methoxy-1,4-naphthoquinone (B1202248). The conversion of a naphthoquinone to its corresponding hydroquinone (B1673460) (a naphthalenediol) is a fundamental redox reaction in organic chemistry. nih.gov This two-electron reduction can be achieved using various chemical reducing agents. nih.govmdpi.com

For example, sodium borohydride (B1222165) (NaBH₄) can reduce 1,4-naphthoquinone (B94277) to its hydroquinone form, a reaction that proceeds through a comproportionation reaction between the newly formed hydroquinone and the remaining oxidized quinone to produce a semiquinone intermediate. nih.gov In biological systems, this reduction can be catalyzed by flavoprotein enzymes like DT-diaphorase, using NADPH as the electron donor. nih.gov The resulting hydroquinones can be reoxidized back to the quinone form by molecular oxygen, a process known as autoxidation. nih.gov An efficient procedure for preparing a related compound, 2,5,8-tribromonaphthalene-1,4-dione, involves the pyridinium (B92312) chlorochromate (PCC) oxidation of the corresponding tribromodihydronaphthalene-1,4-diol. researchgate.net

Table 1: Examples of Redox-Based Conversions Involving Naphthoquinones

| Precursor | Product | Reagent/Catalyst | Key Observation | Reference(s) |

| 1,4-Naphthoquinone | 1,4-Naphthohydroquinone | Sodium Borohydride (NaBH₄) | Reduction proceeds via a semiquinone intermediate. | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | 2-Methoxy-1,4-naphthoquinone | Methanol (B129727), HCl | Methylation of the hydroxyl group under reflux. | scielo.br |

| Tribromodihydronaphthalene-1,4-diol | Tribromonaphthalene-1,4-dione | Pyridinium Chlorochromate (PCC) | Oxidation yields the corresponding 1,4-diketone. | researchgate.net |

| Naphthoquinones | Hydroquinones | Photoreduction (mediated by Methylene Blue) | Photoreduction is followed by re-oxidation in the presence of oxygen to produce H₂O₂. | mdpi.com |

Functional group interconversions provide a versatile toolbox for synthesizing this compound from other readily available naphthalene derivatives. A key reaction is the methylation of a hydroxyl group. For instance, 2-methoxynaphthalene (B124790) can be readily prepared from 2-naphthol. youtube.com This Williamson ether synthesis can be performed using various methylating agents.

Classic methods employ highly toxic dimethyl sulfate (B86663) in an aqueous sodium hydroxide (B78521) solution or methyl iodide with potassium hydroxide in methanol. youtube.comprepchem.com Greener alternatives have been developed using dimethyl carbonate as the methylating agent in conjunction with a solid base catalyst, which can achieve high conversion and selectivity. researchgate.net

The synthesis of a related compound, 5,6-dimethoxynaphthalene-2-carboxylic acid, showcases a sequence of functional group manipulations starting from 2-naphthol. The process involves bromination, methylation, Friedel-Crafts acylation, a haloform reaction to form a carboxylic acid, esterification, and finally, a copper-catalyzed methoxylation to replace the bromine atom, followed by de-esterification. tubitak.gov.tr Such multi-step sequences allow for the synthesis of naphthalenes with complex substitution patterns.

Table 2: Comparison of Methylation Methods for 2-Naphthol

| Methylating Agent | Base/Catalyst | Solvent | Yield | Reference(s) |

| Dimethyl Sulfate | Sodium Hydroxide | Water | 73% | prepchem.com |

| Methyl Iodide | Potassium Hydroxide | Methanol | 77% (crude) | youtube.com |

| Dimethyl Carbonate | Calcined-Hydrotalcite (CHT) on HMS | None (autogenous pressure) | 92% conversion, 90% selectivity | researchgate.net |

Redox-Based Conversions (e.g., from Naphthoquinones)

Catalytic and Biocatalytic Approaches in this compound Synthesis

The use of catalysts, including both chemical and biological systems, offers pathways to enhanced efficiency, selectivity, and sustainability in the synthesis of functionalized naphthalenes.

Metal-catalyzed reactions are integral to many synthetic steps. For example, copper iodide is often used to facilitate the nucleophilic substitution of bromine with methoxide on the naphthalene ring. tubitak.gov.tr Lewis acids such as Bismuth(III) chloride (BiCl₃) have been shown to be effective catalysts for the synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone, suggesting the potential for Lewis acid catalysis in related transformations. rsc.org Solid base catalysts, such as calcined hydrotalcite supported on hexagonal mesoporous silica (B1680970) (HMS), have been developed for the O-methylation of 2-naphthol using dimethyl carbonate, offering a reusable and environmentally friendlier option compared to traditional reagents. researchgate.net

Biocatalytic methods leverage the specificity of enzymes to perform chemical transformations. Engineered Escherichia coli cells expressing cytochrome P450 enzymes have been utilized for the synthesis of hydroxylated compounds. In one study, E. coli cells expressing CYP110E1 from the cyanobacterium Nostoc sp. were able to biotransform 1-methoxynaphthalene (B125815) into several hydroxylated products, including 5-methoxynaphthalen-1-ol, 1-methoxynaphthalen-2-ol, and a dimer, 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol. researchgate.net Similarly, dioxygenase enzymes from various bacteria have been shown to oxidize 2-methoxynaphthalene to produce diol metabolites. scilit.com However, it is noteworthy that not all enzymes are effective. A quinone reductase isolated from soybean plasma membranes, which reduces many naphthoquinones, was found to be inactive with 2-methoxy-substituted naphthoquinones, highlighting the substrate specificity of enzymatic catalysts. nih.gov

Metal-Catalyzed Reaction Systems

The synthesis of naphthoquinones and their derivatives, which are direct precursors to diol compounds, is frequently accomplished through metal-catalyzed reactions. These methods are valued for their efficiency and control over regioselectivity. Transition metals, in particular, play a crucial role in facilitating various coupling and oxidation reactions.

A notable approach involves the microwave-assisted Miyaura-Suzuki cross-coupling reaction, which has been utilized to synthesize 2,5-disubstituted-1,4-naphthoquinones in moderate to good yields. utep.edu This methodology expands the diversity of functional groups that can be introduced onto the naphthoquinone core. utep.edu Another significant metal-catalyzed method is the Dötz benzannulation reaction, which can produce substituted-1,4-naphthoquinones, although it often shows high regioselectivity for the 5-substituted product. utep.edu

The direct oxidation of naphthalene derivatives is also a key strategy. For instance, the oxidation of 2-methyl-1-naphthol (B1210624) to 2-methyl-1,4-naphthoquinone (Vitamin K3) can be efficiently catalyzed by an iron phthalocyanine (B1677752) supported on silica (FePcS–SiO2) in the presence of tert-butyl hydroperoxide (tBuOOH). academie-sciences.fr This system achieves high conversion and selectivity under optimized conditions. academie-sciences.fr Other catalytic systems for this type of oxidation include those based on methylrhenium trioxide (CH3ReO3) and palladium(II) complexes. academie-sciences.fr Lewis acid-catalyzed reactions, such as those using Scandium(III) triflate (Sc(OTf)₃), can facilitate cycloaddition reactions between quinones and other molecules to yield highly substituted polycyclic structures. researchgate.net

Below is a table summarizing various metal-catalyzed systems for the synthesis of naphthoquinone analogs.

| Catalyst System | Substrate(s) | Product(s) | Key Findings |

| Microwave-assisted Suzuki Coupling | 2-halo-1,4-naphthoquinones, boronic acids | 2-substituted-1,4-naphthoquinones | Enables synthesis of a library of 2-substituted naphthoquinones. utep.edu |

| FePcS–SiO₂ / ᵗBuOOH | 2-methyl-1-naphthol | 2-methyl-1,4-naphthoquinone | Achieved 59% selectivity at 96% conversion with 0.5 mol% catalyst. academie-sciences.fr |

| Silver-catalyzed Kochi–Anderson decarboxylation | 1,4-naphthoquinones, carboxylic acids | 2-benzyl-1,4-naphthoquinones | Well-suited for preparing 2-benzyl derivatives. |

| Sc(OTf)₃ | Pyrazole-substituted bicyclo[1.1.0]butanes, quinones | Highly substituted bicyclo[2.1.1]hexanes | Catalyzes formal (3+2) cycloaddition reactions. researchgate.net |

Enzymatic and Whole-Cell Biotransformations

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, present an alternative, often more selective, route for the synthesis of hydroxylated naphthalene derivatives. These biotransformations typically involve oxidation reactions catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases and dioxygenases. wur.nlfrontiersin.org

The metabolic pathways of naphthalene in various organisms are a rich source of these transformations. For example, the cytochrome P450 enzyme CYP1B1 is known to metabolize naphthalene into naphthalene 1,2-oxide, which can then be converted to 1,2-naphthoquinone. nih.gov Human and rat liver microsomes can hydroxylate naphthalene to form metabolites like 1-naphthol (B170400) and 1,2-dihydro-1,2-naphthalenediol. wur.nl The introduction of an alkyl substituent on the naphthalene ring can shift the metabolic preference towards side-chain oxidation over aromatic ring oxidation. wur.nl

Whole-cell biotransformations using bacteria are particularly noteworthy. Pseudomonas sp. NCIB 9816-4 contains a naphthalene dioxygenase (NDO) system that converts naphthalene into (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. google.com This NDO enzyme exhibits relaxed substrate specificity and can act on various related aromatic compounds. google.com Specifically for a structural analog of the target compound, toluene (B28343) dioxygenase has been shown to convert 2-methoxynaphthalene into cis-1,2-dihydroxy-1,2-dihydro-7-methoxynaphthalene, among other isomers. ethz.ch Furthermore, microorganisms like Streptomyces griseus can transform naphthalene into 4-hydroxy-1-tetralone. researchgate.net

The table below details examples of enzymatic and whole-cell biotransformations of naphthalene and its derivatives.

| Biocatalyst (Organism/Enzyme) | Substrate | Product(s) | Key Findings |

| Pseudomonas putida F1 (Toluene Dioxygenase) | 2-Methoxynaphthalene | cis-1,2-Dihydroxy-1,2-dihydro-7-methoxynaphthalene, cis-1,2-Dihydroxy-1,2-dihydro-6-methoxynaphthalene, cis-1,2-Dihydroxy-1,2-dihydro-3-methoxynaphthalene | Demonstrates enzymatic dihydroxylation of a methoxy-substituted naphthalene. ethz.ch |

| Pseudomonas sp. NCIB 9816-4 (Naphthalene Dioxygenase) | Naphthalene | (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Produces enantiomerically pure cis-dihydrodiol. google.com |

| Human Liver Microsomes (CYP enzymes) | Naphthalene | 1-Naphthol, 1,2-Dihydro-1,2-naphthalenediol | 1,2-dihydro-1,2-naphthalenediol is the most abundant metabolite. wur.nl |

| Streptomyces griseus NRRL B8090 | Naphthalene | 4-Hydroxy-1-tetralone | Demonstrates whole-cell biotransformation capability. researchgate.net |

| Cytochrome P450 CYP1B1 | Naphthalene | Naphthalene 1,2-oxide (precursor to 1,2-naphthoquinone) | Elucidates the metabolic activation process. nih.gov |

Chemical Reactivity and Transformation Pathways of 2 Methoxynaphthalene 1,4 Diol

Electrophilic Aromatic Substitution and Functionalization Reactions

The reactivity of the naphthalene (B1677914) core in 2-methoxynaphthalene-1,4-diol towards electrophilic aromatic substitution is significantly influenced by the directing effects of the hydroxyl and methoxy (B1213986) substituents. Both groups are ortho-, para-directing and activating, making the aromatic ring electron-rich and susceptible to electrophilic attack. However, the positions available for substitution are sterically hindered by the existing functional groups.

Research on related methoxynaphthalene derivatives demonstrates that electrophilic substitution reactions such as nitration and Friedel-Crafts acylation are common. For instance, 1-methoxynaphthalene (B125815) undergoes bromination predominantly at the 4-position and Friedel-Crafts acylation with benzoic anhydride (B1165640) to yield 4-benzoyl-1-methoxynaphthalene with high selectivity. While direct studies on this compound are limited, it is plausible that electrophiles would preferentially attack the positions ortho and para to the activating groups, provided there is sufficient space. The presence of two hydroxyl groups and a methoxy group would strongly activate the ring, potentially leading to polysubstitution or side reactions under harsh conditions.

The functionalization of the naphthalene core can also be achieved through direct C-H arylation. Studies on 1,4-naphthoquinone (B94277), a related structure, show that it can be arylated with electron-rich aromatics in the presence of Brønsted acids. semanticscholar.org This suggests a potential pathway for introducing aryl groups onto the this compound backbone, likely at the less sterically hindered positions of the aromatic ring.

Nucleophilic Substitution and Addition Reactions of the Aromatic Core

Nucleophilic substitution reactions on the aromatic core of this compound are less common due to the electron-rich nature of the naphthalene ring system. However, its oxidized counterpart, 2-methoxy-1,4-naphthoquinone (B1202248), is susceptible to nucleophilic substitution. In these reactions, the methoxy group can act as a leaving group, being displaced by various nucleophiles. scielo.br For example, 2-methoxy-1,4-naphthoquinone reacts with amines like picolylamine and ethanolamine (B43304) to yield the corresponding substituted naphthoquinones. scielo.br This reactivity suggests that if this compound is first oxidized, subsequent nucleophilic substitution provides a versatile route to a variety of functionalized naphthoquinone derivatives.

The electron-rich nature of the diol makes it a candidate for reactions with electron-deficient species. While not a direct nucleophilic substitution on the core, the reaction of 2-naphthoxide ions (formed by deprotonation of the hydroxyl group) with electrophiles like 1-iodo-2-methoxynaphthalene (B1296216) can lead to the formation of binaphthyl derivatives through a radical-nucleophilic substitution (SRN1) mechanism. arkat-usa.org This type of reaction proceeds via radical intermediates and highlights an alternative pathway for functionalization. arkat-usa.org

Oxidation and Reduction Chemistry

The oxidation of this compound is a key transformation that leads to the formation of naphthoquinone derivatives. Hydroxylated naphthalenes are well-established precursors for the synthesis of 1,4-naphthoquinones. researchgate.net The oxidation can be achieved using various oxidizing agents. For instance, diols can be treated with reagents like pyridinium (B92312) chlorochromate (PCC) to yield the corresponding diones. researchgate.net

Electrochemical methods also provide a convenient route for the oxidation of methoxynaphthalenes to their corresponding naphthoquinones. researchgate.netrsc.org This technique offers an efficient alternative for synthesizing the 1,4-naphthoquinone nucleus. researchgate.net The industrial synthesis of 1,4-naphthoquinone itself often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.org These methods underscore the accessibility of the naphthoquinone scaffold from naphthalene derivatives.

The resulting 2-methoxy-1,4-naphthoquinone is a valuable intermediate. It can be synthesized by the methylation of 2-hydroxy-1,4-naphthoquinone (B1674593) in methanol (B129727) with hydrochloric acid. scielo.br This quinone is a planar molecule and has been isolated from natural sources like Impatiens balsamina. nih.gov

The oxidation and reduction reactions of compounds related to this compound often involve radical and charge-transfer intermediates. For example, the SRN1 reaction of 2-naphthoxide ions with halo-naphthyls proceeds through the formation of a 2-methoxy-1-naphthyl radical. arkat-usa.org This radical can then couple with a nucleophile to form the substitution product. arkat-usa.org The presence of radical intermediates is supported by experimental evidence from photostimulated reactions. arkat-usa.org

In the context of dimerization reactions, the oxidation of 2-naphthol (B1666908) derivatives can proceed via cation radical intermediates. chim.it These intermediates can then couple to form dimeric structures. chim.it Similarly, the reduction of related carbonyl compounds can proceed through proton-coupled electron transfer (PCET), forming radical intermediates. acs.org The study of these transient species is crucial for understanding the reaction mechanisms and controlling the product distribution.

Investigation of Pathways to Naphthoquinone Derivatives

Derivatization Strategies for Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups of this compound offer sites for further functionalization through etherification and esterification reactions. The hydroxyl groups can be readily converted to ethers or esters under appropriate conditions. Etherification can be achieved by reacting the diol with alkyl halides in the presence of a base. thieme-connect.de The choice of solvent can be critical in determining the outcome, particularly the ratio of O-alkylation to C-alkylation in related naphthol systems. thieme-connect.de

Esterification can be carried out using acyl chlorides or anhydrides in the presence of a base or an acid catalyst. These reactions allow for the introduction of a wide variety of functional groups, which can modulate the chemical and physical properties of the parent molecule. The reactivity of the hydroxyl groups can be influenced by steric hindrance and the electronic effects of the other substituents on the naphthalene ring.

The methoxy group is generally less reactive than the hydroxyl groups. However, demethylation to a hydroxyl group can be achieved under certain conditions, providing another handle for functionalization.

| Reaction Type | Reagents and Conditions | Product Type |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-Methoxy-1,4-naphthoquinone |

| Oxidation | Electrochemical oxidation | Naphthoquinone derivatives |

| Nucleophilic Substitution (on oxidized form) | Picolylamine, Ethanolamine | Substituted 2-amino-1,4-naphthoquinones |

| Etherification | Alkyl halides, Base | Dialkoxy or monoalkoxy derivatives |

| Esterification | Acyl chlorides or anhydrides, Base/Acid catalyst | Diester or monoester derivatives |

Functionalization via Aldehyde/Carbonyl Intermediates

The transformation of this compound into aldehyde or carbonyl-containing intermediates opens up a wide array of possibilities for further molecular elaboration. While direct studies on this compound are limited, the reactivity of closely related naphthoquinone and naphthalenetriol (B14305707) systems provides significant insights into these pathways.

A key strategy involves the oxidation of one of the hydroxyl groups to a carbonyl, or the introduction of an aldehyde group onto the naphthalene ring. For instance, related hydroxy-naphthoquinones can be synthesized from substituted α-tetralones through oxidation in the presence of potassium tertiary butoxide. uwc.ac.za Another approach involves a Diels-Alder condensation followed by oxidation and hydrolysis to yield a 2-hydroxy-1,4-naphthoquinone derivative. uwc.ac.za Once an aldehyde or ketone functionality is present, it can undergo various condensation reactions.

A notable example is the condensation reaction between 2-hydroxy-8-methoxy-1,4-naphthoquinone and aliphatic aldehydes, such as caproaldehyde, under basic conditions. uwc.ac.za This reaction proceeds via an aldol-type condensation, followed by dehydration to yield a 3-alkenyl-2-hydroxy-1,4-naphthoquinone. This intermediate serves as a precursor for the construction of more complex fused ring systems. uwc.ac.za Similarly, condensation with aldehydes containing protected functional groups, like 4-dioxolanopentanal, allows for the introduction of side chains that can be further modified. uwc.ac.za

The aldehyde group on a methoxynaphthalene scaffold is also susceptible to oxidation to form the corresponding carboxylic acid. Furthermore, these aldehyde intermediates can be key in forming Schiff bases through reaction with primary amines, as demonstrated by the synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol from 4-methoxynaphthalene-1-carbaldehyde and 2-amino-4-methylphenol.

The table below summarizes representative reactions involving aldehyde/carbonyl intermediates on methoxynaphthalene scaffolds.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |

| 2-hydroxy-8-methoxy-1,4-naphthoquinone | Caproaldehyde | Basic | 3-Alkenyl-naphthoquinone | uwc.ac.za |

| 2-hydroxy-8-methoxy-1,4-naphthoquinone | 4-Dioxolanopentanal | Basic | Functionalized Naphthoquinone | uwc.ac.za |

| 4-methoxynaphthalene-1-carbaldehyde | 2-amino-4-methylphenol | - | Schiff Base |

Formation of Polycyclic Systems and Cyclic Acetals

The diol functionality of this compound makes it a prime candidate for the construction of both polycyclic systems and cyclic acetals.

Formation of Polycyclic Systems:

The synthesis of polycyclic aromatic compounds (PACs) is of great interest due to their potential applications in materials science. nsc.ru The Diels-Alder reaction is a powerful tool for constructing polycyclic frameworks, often utilizing quinones as dienophiles. nsc.ru The oxidized form of this compound, 2-methoxy-1,4-naphthoquinone, can participate in such cycloaddition reactions to build complex polycyclic structures. cuni.cz

Furthermore, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. For example, the condensation product of 2-hydroxy-8-methoxy-1,4-naphthoquinone and caproaldehyde can be cyclized to form a naphtho[2,3-b]pyranquinone. uwc.ac.za This transformation highlights how the initial functionalization via an aldehyde intermediate directly enables the subsequent formation of a new ring system. The synthesis of quinone-fused polycyclic N-heterocycles has also been achieved from 2-amino-3-indolylnaphthoquinones, which themselves can be derived from 1,4-naphthoquinone. nih.gov

Formation of Cyclic Acetals:

The 1,4-diol arrangement in this compound allows for the formation of cyclic acetals upon reaction with aldehydes or ketones in the presence of an acid catalyst. chemtube3d.comlibretexts.org Cyclic acetals are valuable as protecting groups for carbonyl functionalities due to their stability under various reaction conditions. libretexts.org The reaction involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon, leading to the formation of a five- or six-membered ring.

The formation of cyclic acetals is a reversible equilibrium reaction. libretexts.org To drive the reaction towards the acetal (B89532), water, a byproduct of the reaction, is typically removed using methods like a Dean-Stark apparatus or molecular sieves. libretexts.org While specific examples starting from this compound are not prevalent in the literature, the general principles of cyclic acetal formation are well-established for a wide range of diols, including aromatic diols like 1,2-dihydroxybenzene. google.com The use of a diol like ethylene (B1197577) glycol with a carbonyl compound is a common method to form a cyclic acetal known as a dioxolane. libretexts.org

The following table outlines the general conditions for the formation of cyclic acetals.

| Reactants | Catalyst | Key Conditions | Product | Ref |

| Diol + Aldehyde/Ketone | Acid (e.g., p-toluenesulfonic acid) | Removal of water | Cyclic Acetal | libretexts.orggoogle.com |

| Glycerol + Benzaldehyde | Acid | - | Cyclic Acetal Mixture | researchgate.net |

| Ketone + Diol | - | - | Cyclic Acetal + Water | chemtube3d.com |

Structural Elucidation and Advanced Characterization Techniques for 2 Methoxynaphthalene 1,4 Diol

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for the detailed structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry collectively provide a wealth of information regarding the molecular framework, functional groups, and elemental composition of 2-Methoxynaphthalene-1,4-diol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D and 2D NMR: The ¹H NMR spectrum of the related compound 2-methoxy-1,4-naphthoquinone (B1202248) reveals distinct signals for each proton. scielo.br The aromatic protons on the unsubstituted ring typically appear as multiplets in the downfield region, while the olefinic and methoxy (B1213986) protons have characteristic chemical shifts. scielo.br

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5, H-8 | 8.19-8.04 | m (multiplet) |

| H-6, H-7 | 7.81-7.68 | m (multiplet) |

| H-3 | 6.19 | s (singlet) |

| -OCH₃ | 3.92 | s (singlet) |

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals for this compound. HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

Chiral Derivatizing Agents (CDAs): While this compound is achiral, its derivatives can be chiral. Determining the absolute configuration of such chiral derivatives is crucial. NMR, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for this purpose. wikipedia.org The underlying principle involves converting a mixture of enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure CDA. wikipedia.org These resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. wikipedia.org

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). wikipedia.orgnih.gov When a chiral alcohol derivative of this compound is esterified with both (R)- and (S)-MTPA, two different diastereomeric esters are formed. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the alcohol can be assigned based on established conformational models of the MTPA esters. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Other key absorptions would include C-O stretching for the alcohol and ether linkages, aromatic C=C stretching around 1500-1600 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. In its oxidized form, 2-methoxy-1,4-naphthoquinone, the spectrum is dominated by strong C=O stretching absorptions characteristic of the quinone moiety, typically found between 1600 and 1700 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The FT-Raman spectrum of 2-methoxy-1,4-naphthoquinone has been recorded using a Bruker MultiRAM spectrometer. nih.gov This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the aromatic ring system's skeletal vibrations.

| Functional Group | Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Compound |

|---|---|---|---|

| -OH | O-H Stretch | ~3200-3600 (Broad) | This compound |

| C=O | C=O Stretch | ~1600-1700 (Strong) | 2-methoxy-1,4-naphthoquinone |

| Aromatic C=C | Ring Stretch | ~1500-1600 | Both |

| C-O-C (ether) | Asymmetric Stretch | ~1250 | Both |

| Aromatic C-H | Stretch | >3000 | Both |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula of a compound by measuring its mass with very high accuracy. Techniques like Electrospray Ionization (ESI) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can provide the exact mass of the molecular ion. scielo.brlookchem.com For this compound (C₁₁H₁₀O₄), the calculated monoisotopic mass is 206.0579 Da. For its oxidized quinone form, 2-methoxy-1,4-naphthoquinone (C₁₁H₈O₃), the calculated mass is 188.0473 Da. nist.gov Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

X-ray Crystallography and Solid-State Structure Determination

A study on 2-methoxy-1,4-naphthoquinone has provided detailed crystallographic data. nih.gov The analysis revealed that the naphthalene-1,4-dione unit is nearly planar, and the oxygen and carbon atoms of the methoxy substituent also lie close to this plane, indicating a high degree of planarity for the entire molecule. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight (Mᵣ) | 188.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.904 (3) |

| b (Å) | 7.662 (6) |

| c (Å) | 28.81 (2) |

| β (°) | 93.562 (7) |

| Volume (V, ų) | 860.1 (12) |

| Z (Molecules per unit cell) | 4 |

The bond lengths within the crystal structure were found to be within normal ranges. nih.gov Such data is critical for understanding the electronic distribution within the molecule and for validating theoretical calculations of molecular geometry.

Chiral Aspects and Stereochemical Assignment of Derivatives

The study of chirality is a critical aspect of organic chemistry, particularly when molecules exhibit biological activity or are used as building blocks in asymmetric synthesis. While this compound is achiral, it serves as a precursor to potentially chiral derivatives, for instance, through stereoselective reactions involving the diol functionality.

The assignment of absolute stereochemistry to these derivatives is paramount. As discussed previously, the modified Mosher's method is a powerful NMR-based technique for assigning the configuration of secondary alcohols. nih.gov This involves creating diastereomeric esters with a chiral reagent and analyzing the resulting NMR spectra. nih.gov

Beyond NMR, other chiroptical methods are employed. Electronic Circular Dichroism (ECD), which measures the differential absorption of left and right circularly polarized light, is a highly sensitive technique for the stereochemical analysis of chiral molecules. nih.gov By derivatizing a chiral alcohol with a chromophoric group, the resulting exciton (B1674681) coupling in the ECD spectrum can be used to assign its absolute configuration. nih.gov

The synthesis of axially chiral compounds, such as substituted 1,1'-bi-2-naphthols (BINOLs), is another area where stereochemical assignment is crucial. nih.gov The development of methods to synthesize and resolve such atropisomers often relies on the principles of creating and separating diastereomeric intermediates, for example by using chiral resolving agents like (-)-(1S)-menthyl chloroformate. acs.org These advanced methods are essential for accessing enantiomerically pure materials derived from naphthalene scaffolds.

Computational Chemistry and Theoretical Investigations of 2 Methoxynaphthalene 1,4 Diol

Quantum Chemical Calculations (e.g., DFT, ab initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study naphthalene (B1677914) derivatives. DFT, particularly with hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in predicting the geometry and electronic properties of such molecules. semanticscholar.orgacs.org These calculations are typically performed with various basis sets, such as 6-311++G**, to provide a robust theoretical description. semanticscholar.orgacs.org

The electronic structure of a molecule governs its physical and chemical properties. Molecular orbital (MO) theory is central to this understanding, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov

Theoretical studies on related 1,4-naphthoquinone (B94277) derivatives show that a low ΔE value corresponds to high reactivity. nih.gov For instance, calculations on dinaphthoxepin derivatives using TD-DFT/B3-LYP methods determined HOMO and LUMO energy levels, showing how substituents influence the electronic distribution and energy gap. rsc.org In one such derivative, the HOMO and LUMO energies were found to be -5.48 eV and -2.39 eV, respectively. rsc.orgrsc.org The introduction of hydroxyl groups in 2-Methoxynaphthalene-1,4-diol, compared to its dione (B5365651) form, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing its reactivity as an electron donor.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

| Dinaphthoxepin (cpd. 3) | -5.48 | -2.39 | 3.09 | TD-DFT/B3-LYP | rsc.orgrsc.org |

| 8-Hydroxyquinoline-1,4-Naphthoquinone Derivatives | - | - | 2.491 - 2.743 | DFT | nih.gov |

This table presents data for related naphthalene structures to illustrate typical computational findings.

To quantify chemical reactivity, various descriptors can be derived from quantum chemical calculations. Global reactivity descriptors, such as chemical potential (µ), hardness (η), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. nih.gov These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, chemical hardness (η) indicates the resistance to a change in electron configuration. researchgate.net

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.org In studies of the arylation of 1,4-naphthoquinone, Fukui functions were calculated to rationalize the observed regioselectivity of the reaction. semanticscholar.org The global nucleophilicity (N), another important descriptor, can be calculated to predict the nucleophilic power of a reactant. semanticscholar.org For this compound, the hydroxyl and methoxy (B1213986) groups would significantly influence these descriptors, with the oxygen atoms being primary sites for electrophilic attack and the aromatic ring being susceptible to electrophilic substitution.

| Reactivity Descriptor | Formula (based on HOMO/LUMO energies) | Description | Source |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | nih.gov |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. | nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | nih.govresearchgate.net |

| Electrophilicity Index (ω) | ω = µ2 / 2η (where µ = -χ) | A measure of the stabilization energy when the system acquires additional electronic charge. | nih.gov |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group and the hydroxyl groups. Studies on 2-methoxynaphthalene (B124790) have shown the existence of thermally equilibrated s-cis and s-trans conformers related to the orientation of the methoxy group relative to the naphthalene ring. The energy barrier for interconversion between these rotamers can be determined computationally.

The naphthalene-1,4-dione core itself is largely planar, a feature confirmed by X-ray crystallography of the dione derivative. nih.govresearchgate.net Theoretical geometry optimizations using DFT methods typically reproduce these experimental structures with high accuracy. researchgate.netresearchgate.net For the diol, the planarity of the bicyclic system is expected to be maintained. Potential energy surface (PES) scans can be performed to map the energy landscape as a function of the dihedral angles of the -OCH₃ and -OH groups, identifying the most stable (lowest energy) conformations and the transition states connecting them. researchgate.net

Reactivity Descriptors (e.g., Fukui Indices, Global Nucleophilicity)

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, including their interactions with other molecules in a condensed phase. nih.gov These simulations can reveal important information about intermolecular forces that govern the macroscopic properties of a substance.

For this compound, the most significant intermolecular interactions are hydrogen bonding and π-π stacking. The two hydroxyl groups make the molecule a potent hydrogen bond donor and acceptor, leading to the formation of extensive networks in the solid state. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts from crystal structure data, has been applied to many related naphthalene derivatives to study these interactions. researchgate.netresearchgate.net

π-π stacking interactions are common in aromatic systems like naphthalene. researchgate.net In the crystal structures of related compounds, sandwich-herringbone packing and parallel-displaced π-π interactions are frequently observed, with typical distances between naphthalene planes of 3.6 to 4.5 Å. rsc.orgrsc.orgoszk.hu These interactions, along with C-H···π and C-H···O hydrogen bonds, play a crucial role in the formation and stability of the crystal lattice. researchgate.netresearchgate.net MD simulations can model the dynamic nature of these non-covalent interactions in solution or at interfaces.

| Interaction Type | Description | Typical Distance (Å) | Source |

| O-H···O Hydrogen Bond | Strong directional interaction between hydroxyl groups. | - | researchgate.net |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | 3.6 - 4.5 | rsc.orgrsc.orgoszk.hu |

| C-H···π Interaction | A weak hydrogen bond between a C-H group and a π-system. | 2.7 - 2.9 | researchgate.netoszk.hu |

| C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H group and an oxygen atom. | ~2.6 | researchgate.netsemanticscholar.org |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, mapping reaction pathways, and characterizing the high-energy transition states that are fleetingly formed during a chemical transformation. DFT calculations are widely used to determine the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate.

For reactions involving the naphthoquinone core, theoretical studies have been undertaken to rationalize experimental outcomes. For example, DFT calculations were used to understand the scope and limitations of the Brønsted acid-catalyzed direct oxidative arylation of 1,4-naphthoquinone. semanticscholar.org By calculating the energies of intermediates and transition states, researchers can predict whether a reaction is likely to proceed and what the major products will be. Similarly, computational analysis has been used to explain the regioselectivity of lithiation reactions of methoxynaphthalenes by comparing the energies of different possible products, distinguishing between kinetically and thermodynamically controlled pathways. researchgate.net For this compound, such studies could predict its behavior in oxidation-reduction reactions, electrophilic substitutions, or other functional group transformations, providing a theoretical foundation for synthetic planning.

Mechanistic Investigations of Chemical Reactions Involving 2 Methoxynaphthalene 1,4 Diol

Kinetic and Thermodynamic Parameters of Reaction Pathways

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and energy changes associated with a chemical reaction. While specific data for 2-Methoxynaphthalene-1,4-diol is not extensively documented in readily available literature, analysis of related reactions, such as the formation of its precursors or derivatives, offers valuable insights into the methodologies used.

For instance, in the synthesis of 2-methoxynaphthalene (B124790) from 2-naphthol (B1666908), a kinetic model was developed based on the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism. researchgate.net This model assumes that the reaction occurs between adsorbed molecules on the catalyst surface. The study determined that the reaction follows zero-order kinetics, suggesting a strong adsorption of the reactants onto the catalyst. researchgate.net The apparent activation energy for this specific methylation reaction was found to be 32.3 kcal/mol. researchgate.net

Electrochemical studies, such as cyclic voltammetry, are also employed to determine thermodynamic parameters like oxidation potentials. In studies of 4-methoxynaphthol, a compound structurally similar to the diol, cyclic voltammetry revealed its oxidation potential, which is a key parameter in understanding its reactivity in electron transfer processes. acs.org Such analyses are vital for comparing the reactivity of different substrates and for designing reaction conditions. For example, the oxidation potential of 4-methoxynaphthalene-1-yl acetate (B1210297) was found to be significantly higher than that of 4-methoxynaphthol, explaining differences in their reactivity in forming polycyclic products. acs.org

Table 1: Example Kinetic Parameters for a Related Reaction (Methylation of 2-naphthol)

| Parameter | Value | Mechanism Context |

|---|---|---|

| Reaction Order | Zero Order | Indicates strong adsorption of reactants on the catalyst surface in the LHHW model. researchgate.net |

| Apparent Activation Energy (Ea) | 32.3 kcal/mol | Represents the minimum energy required for the methylation reaction to occur. researchgate.net |

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of transient species are central to confirming a proposed reaction mechanism. In reactions involving naphthoquinones and their diol derivatives, intermediates are often highly reactive and may not be isolated.

Electrochemical methods combined with spectroscopic analysis have been used to probe reactive intermediates in the oxidation of related naphthol compounds. acs.org Cyclic voltammetry studies of 4-methoxy-1-naphthol (B1194100) suggest an initial oxidation event, followed by the loss of a proton, which generates a neutral but electrophilic radical species. acs.org This radical is a key reactive intermediate that then engages in subsequent bond-forming steps. The identification of such radical species is critical for understanding the pathways of oxidative coupling reactions. acs.org

Elucidation of Catalytic Cycles and Reaction Pathways

Understanding the complete sequence of elementary steps in a catalyzed reaction is a primary goal of mechanistic elucidation. This involves identifying the catalyst's resting state, all intermediates in the cycle, and the turnover-limiting step.

A proposed pathway for the direct oxidative arylation of 1,4-naphthoquinone (B94277) involves a Friedel-Crafts type functionalization catalyzed by a Brönsted acid like phosphotungstic acid (H₃PW₁₂O₄₀). semanticscholar.org The proposed sequence begins with the acid-catalyzed addition of an electron-rich aromatic compound to 1,4-naphthoquinone. This leads to the formation of a naphthalene-1,4-diol intermediate. semanticscholar.org This diol is then oxidized by air back to the quinone form, regenerating the catalyst and furnishing the final product. semanticscholar.org While this describes a plausible reaction pathway, it represents an open-air oxidation rather than a closed catalytic cycle with a regenerating catalyst in a formal sense.

Table 2: Proposed Pathway for Brönsted Acid-Catalyzed Arylation of 1,4-Naphthoquinone

| Step | Description | Species Involved |

|---|---|---|

| 1. Activation | 1,4-Naphthoquinone is activated by a Brönsted acid catalyst. | 1,4-Naphthoquinone, H⁺ |

| 2. C-C Bond Formation | An electron-rich arene attacks the activated quinone (Friedel-Crafts type reaction). | Activated quinone, Arene |

| 3. Intermediate Formation | A 2-aryl-naphthalene-1,4-diol intermediate is formed. | 2-Aryl-naphthalene-1,4-diol |

| 4. Oxidation | The diol intermediate is spontaneously oxidized by atmospheric oxygen. | 2-Aryl-naphthalene-1,4-diol, O₂ |

| 5. Product Formation | The final 2-arylonaphthoquinone is produced, and the initial 1,4-naphthoquinone can be regenerated from a diol by-product. | 2-Aryl-1,4-naphthoquinone |

Based on the proposed pathway in Kapłon et al. (2013). semanticscholar.org

In the context of transition-metal-catalyzed reactions, such as rhodium-catalyzed [2+2+2] cycloadditions, mechanistic studies often involve a combination of experimental techniques and computational modeling. mdpi.com For instance, the mechanism for the formation of pyridines from alkynes and nitriles was studied computationally, revealing that the oxidative coupling of two alkyne molecules is more favorable than the coupling of an alkyne and a nitrile. mdpi.com Such detailed investigations, often involving the characterization of organometallic intermediates like rhodacyclopentadienes, are essential for understanding and optimizing complex catalytic cycles. mdpi.com

Biological Activity Mechanisms of 2 Methoxynaphthalene 1,4 Diol and Its Analogs

Molecular Interactions with Biological Targets (e.g., Enzyme Inhibition, DNA Intercalation)

The biological activity of 2-Methoxynaphthalene-1,4-diol and related naphthoquinones is often initiated by direct interaction with molecular targets within the cell. These interactions can range from enzyme inhibition to binding with nucleic acids.

Naphthoquinones, as a class, are known to interfere with various biological processes by targeting key enzymes. researchgate.net They have been shown to inhibit DNA topoisomerases, which are critical for managing the topological state of DNA during replication and transcription. researchgate.netunav.edu The mechanism can involve the formation of a ternary complex, where the compound stabilizes the bond between DNA and the topoisomerase, leading to DNA damage. unav.edu Some naphthoquinone derivatives also exhibit inhibitory effects on other enzymes, such as protein kinase C, which is a key regulator in many signaling pathways. nih.govkoreascience.kr

While direct DNA intercalation is a known mechanism for some larger quinone structures like doxorubicin, the primary mode of DNA damage for many smaller naphthoquinones, including the family to which this compound belongs, is often indirect, arising from the generation of reactive oxygen species (ROS). researchgate.net However, the potential for direct interaction and alkylation of DNA or proteins remains a plausible mechanism of action. ulisboa.pt For instance, a study on 1,2,3,4-tetrahydro-5-methoxynaphthalene-1,4-diol, a related tetralol, found it to be a selective inhibitor of human DNA polymerase lambda. researchgate.net

The table below summarizes key molecular targets identified for 2-methoxy-1,4-naphthoquinone (B1202248) (the oxidized form of the subject compound) and related analogs.

| Compound/Class | Target | Observed Effect |

| 2-Methoxy-1,4-naphthoquinone (MNQ) | Protein Kinase C (PKC) | Inhibition of expression in Raji cells. nih.govkoreascience.kr |

| 1,2,3,4-tetrahydro-5-methoxynaphthalene-1,4-diol | DNA polymerase lambda | Selective inhibition. researchgate.net |

| Naphthoquinones (General) | DNA Topoisomerases | Inhibition of activity. researchgate.netunav.edu |

| Naphthoquinones (General) | Pyruvate kinase M2 (PKM2) | Inhibition, affecting glycolysis. unav.edu |

| 2-Methoxy-1,4-naphthoquinone (MNQ) | Aldo-keto reductase 1C3 (AKR1C3) | Potential for inhibition, studied in the context of related naphthalenic acids. nih.gov |

Redox Cycling and Generation of Reactive Oxygen Species in Biological Systems

A central mechanism underpinning the biological activity of this compound is its participation in redox cycling. This process involves the interplay between the hydroquinone (B1673460) form (this compound) and its oxidized quinone form (2-methoxy-1,4-naphthoquinone, MNQ). ulisboa.ptsemanticscholar.org

Within the cellular environment, MNQ can accept one or two electrons from cellular reductases (like NADPH-cytochrome P450 reductase) to form a semiquinone radical or the hydroquinone (this compound), respectively. ulisboa.ptmdpi.com This hydroquinone can then be re-oxidized back to the quinone by molecular oxygen, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). ulisboa.ptsemanticscholar.orgmdpi.com

This continuous cycle leads to a significant increase in intracellular ROS levels, a state known as oxidative stress. researchgate.netmdpi.com Oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and, critically, oxidative DNA damage. nih.gov This ROS-mediated damage is a key trigger for the cytotoxic and apoptotic effects observed in cancer cells treated with MNQ. researchgate.netnih.gov The generation of ROS has been directly measured in various cell lines following exposure to MNQ, confirming this mechanism. mdpi.comnih.gov For example, in A549 lung cancer cells, MNQ treatment led to increased intracellular ROS, which was directly linked to subsequent DNA damage and apoptosis. nih.gov

The process can be summarized as follows:

Reduction: 2-methoxy-1,4-naphthoquinone (quinone) is reduced to this compound (hydroquinone) by cellular enzymes. semanticscholar.org

Oxidation: The hydroquinone is oxidized by molecular oxygen (O₂) back to the quinone. mdpi.com

ROS Generation: This oxidation step produces superoxide radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂) and other highly reactive species. mdpi.com

Cellular Damage: The accumulation of ROS leads to oxidative stress, damaging DNA, proteins, and lipids. mdpi.comnih.gov

Modulation of Cellular Pathways and Signaling Mechanisms

The molecular interactions and ROS generation initiated by this compound and its oxidized form, MNQ, culminate in the modulation of complex cellular signaling pathways that govern cell fate.

A primary consequence of the oxidative stress induced by MNQ is the activation of stress-responsive signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov Studies have shown that MNQ activates the JNK (c-Jun N-terminal kinase) and p38 MAPK pathways in lung adenocarcinoma cells. researchgate.netnih.gov This activation is a direct response to the oxidative DNA damage caused by ROS generation. nih.gov The activation of these pathways is a critical step in initiating apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net

Furthermore, MNQ has been found to regulate genes within other crucial cancer-related pathways, including the PI3K (phosphoinositide 3-kinase) and NF-κB (nuclear factor кB) signaling pathways. nih.govkoreascience.kr It has also been shown to inhibit WNT signaling. nih.govresearchgate.net By affecting these central signaling hubs, MNQ can influence a wide range of cellular processes, including proliferation, survival, invasion, and migration. For instance, MNQ was found to suppress the invasion and migration of metastatic breast cancer cells. researchgate.net

The table below details some of the key signaling pathways modulated by 2-methoxy-1,4-naphthoquinone (MNQ).

| Pathway | Effect of MNQ | Cell Line / Model | Outcome |

| JNK/p38 MAPK | Activation | A549 (Lung) | Induction of apoptosis. researchgate.netnih.gov |

| PI3K/NF-κB | Gene Regulation | Raji (Lymphoma) | Regulation of key cancer genes. nih.govkoreascience.kr |

| WNT Signaling | Inhibition | STF/293 | Inhibition of pathway activity. nih.govresearchgate.net |

| ER Stress Signaling | Modulation | HepG2 (Liver) | PROTAC-mediated degradation of sEH enhances ER stress reduction. biorxiv.org |

Structure-Activity Relationship (SAR) Studies in Mechanistic Contexts

Structure-activity relationship (SAR) studies help to elucidate how the chemical structure of this compound and its analogs influences their biological activity. These studies reveal that the nature and position of substituents on the naphthoquinone scaffold are critical determinants of their mechanistic actions. ulisboa.pt

The activity of naphthoquinones is highly dependent on the substituents on the ring. ulisboa.pt For example, in a study comparing various 1,4-naphthoquinone (B94277) derivatives for larvicidal activity, compounds with a chlorine substituent at the C-2 position were significantly more potent than those with 2-hydroxy or 2-methoxy groups. nih.gov This highlights the importance of the C-2 substituent's electrophilicity and its ability to participate in reactions like Michael addition. semanticscholar.org

In the context of antiplasmodial activity, the presence of an acidic hydroxyl group on the quinone ring of some analogs was found to abolish activity. nih.gov However, when this was replaced with a non-acidic methoxy (B1213986) group, as in the 2-methoxy analog, potent activity was restored. nih.gov This suggests that the ability of the compound to maintain its structure and participate in redox cycling without being deprotonated is crucial for this specific activity.

Comparing this compound/MNQ to other natural naphthoquinones provides further insight:

Juglone (5-hydroxy-1,4-naphthoquinone): Like MNQ, it is an effective redox cycler and induces oxidative stress. semanticscholar.org

Lawsone (2-hydroxy-1,4-naphthoquinone): Is considered a comparatively weak alkylating agent and is less effective at generating ROS and activating certain signaling pathways compared to other naphthoquinones. semanticscholar.orgmdpi.com

Menadione (2-methyl-1,4-naphthoquinone): A well-known redox cycler that effectively depletes cellular glutathione, indicating significant interaction with cellular nucleophiles. semanticscholar.org

These comparisons underscore that the methoxy group at the C-2 position in MNQ provides a unique combination of electronic and steric properties that govern its specific biological profile, balancing redox cycling capability with its ability to interact with target enzymes and signaling proteins. ulisboa.ptnih.gov

Advanced Research Perspectives and Potential Applications of 2 Methoxynaphthalene 1,4 Diol

Role in Natural Product Chemistry and Biosynthesis

While 2-Methoxynaphthalene-1,4-diol itself is less frequently documented in isolation, its oxidized counterpart, 2-methoxy-1,4-naphthoquinone (B1202248), is a recognized natural product. This quinone has been identified and isolated from various plant species, most notably Impatiens balsamina (balsam). nih.govresearchgate.net The presence of the quinone form in plants strongly implies the existence of the diol as its biosynthetic precursor or as an intermediate in metabolic redox cycling. The interconversion between the hydroquinone (B1673460) (diol) and quinone forms is a fundamental process in the biological activity of many quinone-containing natural products.

The methoxylated naphthoquinone scaffold is not limited to plants. Fungi involved in grapevine trunk diseases, such as Diplodia mutila, have been found to produce more complex, substituted derivatives. researchgate.net For example, compounds like 3,5,7-trihydroxy-2-methoxynaphthalene-1,4-dione have been isolated and characterized from these fungal pathogens. researchgate.netmdpi.com These findings underscore the importance of the 2-methoxynaphthalene-1,4-dione core as a recurring structural motif in a diverse range of natural products with significant biological activities, such as phytotoxicity. mdpi.com

The biosynthesis of these compounds likely involves polyketide pathways, followed by specific tailoring reactions including hydroxylation, methylation, and oxidation/reduction. The biotransformation of related simple aromatic compounds, such as the conversion of 1-methoxynaphthalene (B125815) by recombinant Streptomyces species to form diol products, provides a model for the enzymatic processes that could lead to the formation of this compound in nature. tandfonline.com

Table 1: Occurrence of 2-Methoxynaphthalene-1,4-dione and Related Natural Products

| Compound Name | Natural Source | Reference |

| 2-Methoxy-1,4-naphthoquinone | Impatiens balsamina | nih.govresearchgate.net |

| 2-Methoxy-1,4-naphthoquinone | Rubia yunnanensis roots | nih.gov |

| 3,5,7-Trihydroxy-2-methoxynaphthalene-1,4-dione | Diplodia mutila (fungus) | researchgate.netmdpi.com |

| 6,7-Dihydroxy-2-methoxy-5-methylnaphthalene-1,4-dione | Diplodia mutila (fungus) | researchgate.netmdpi.com |

Utilization as a Precursor in Complex Organic Synthesis

The this compound/dione (B5365651) redox couple is a versatile tool in synthetic organic chemistry. The quinone form, 2-methoxy-1,4-naphthoquinone, serves as a valuable starting material for constructing more elaborate molecular architectures. Its reactivity is dominated by the electron-deficient quinone ring, making it susceptible to nucleophilic addition and substitution reactions.

A common synthetic strategy involves the reaction of 2-methoxy-1,4-naphthoquinone with various nucleophiles. For instance, it is used as a precursor for a range of amino-substituted naphthoquinones, which are of interest for their potential biological activities. scielo.br In these reactions, an amine can displace the methoxy (B1213986) group or add to the quinone ring, often proceeding through intermediates that may involve the hydroquinone form.

Furthermore, the naphthalene-1,4-diol core is a key intermediate in certain carbon-carbon bond-forming reactions. In the Brönsted acid-catalyzed oxidative arylation of 1,4-naphthoquinone (B94277), the corresponding substituted naphthalene-1,4-diol is formed as a transient intermediate which is then oxidized in situ to the final arylated quinone product. semanticscholar.org This highlights the role of the diol in facilitating the introduction of new substituents onto the naphthalene (B1677914) framework. The reduction of the more stable and accessible 2-methoxy-1,4-naphthoquinone is a straightforward method to generate the this compound for subsequent reactions.

Table 2: Selected Synthetic Transformations Involving the 2-Methoxynaphthalene-1,4-quinone/diol Scaffold

| Starting Material | Reagents | Product Type | Application/Significance | Reference |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Methanol (B129727), HCl | 2-Methoxy-1,4-naphthoquinone | Synthesis of the title compound's oxidized form | scielo.br |

| 1,4-Naphthoquinone | Aryl compounds, H₃PW₁₂O₄₀ | 2-Aryl-naphthalene-1,4-diol (intermediate) | Formation of C-C bonds via oxidative arylation | semanticscholar.org |

| 2-Methoxy-1,4-naphthoquinone | Amines (e.g., 2-aminoethanol) | 2-Amino-naphthalene-1,4-dione derivatives | Synthesis of novel nitrogen-containing quinones | scielo.br |

| 1,4,6,7-Tetrabromonaphthalene | Sodium methoxide (B1231860), CuI | 1,4,6,7-Tetramethoxynaphthalene | Synthesis of poly-methoxylated naphthalenes | researchgate.net |

Applications in Materials Science and Functional Materials Development

While direct applications of this compound in materials science are not yet widely established, the structural characteristics of the molecule suggest significant potential. Its electron-rich hydroquinone system, coupled with the extended π-conjugation of the naphthalene core, makes it an attractive building block for functional organic materials.

Analogous methoxynaphthalene derivatives have been explored for applications in optoelectronics and materials protection. For example, Schiff base compounds derived from 4-methoxynaphthalene-1-carbaldehyde have been synthesized and shown to possess anticorrosion properties. researchgate.net Other related structures, such as 4-methoxynaphthalene-1,8-diol, are considered potential precursors for fluorescent dyes due to their conjugated aromatic system. vulcanchem.com

Drawing parallels from these related systems, this compound could serve as a monomer for the synthesis of redox-active polymers. The reversible oxidation to the quinone form could be exploited in materials for energy storage, electrochromic devices, or chemical sensors. The hydroxyl groups provide reactive handles for polymerization or for grafting the molecule onto surfaces and other polymer backbones, allowing for the tailored development of functional materials with specific electronic or optical properties.

Future Research Directions and Unexplored Avenues for this compound Chemistry

The chemistry of this compound is rich with possibilities for future exploration. Several key areas warrant deeper investigation to unlock the full potential of this compound.

Biosynthetic Pathway Elucidation: A primary research direction is the detailed study of the biosynthetic pathways leading to 2-methoxy-1,4-naphthoquinone in plants and fungi. Identifying and characterizing the specific enzymes (e.g., polyketide synthases, methyltransferases, oxidoreductases) would not only provide fundamental biological insights but could also enable the development of biocatalytic methods for producing this and related compounds.

Advanced Synthetic Methodologies: There is an opportunity to expand the synthetic utility of the diol. Its use as a chiral building block following enantioselective enzymatic reduction could be explored. Furthermore, its incorporation into cascade reactions or multicomponent reactions could provide rapid access to complex molecular scaffolds relevant to medicinal chemistry and natural product synthesis.

Electrochemical and Photophysical Properties: A systematic investigation into the electrochemical properties of this compound and its polymers is needed. This would establish its viability for use in organic electronics, including rechargeable batteries and supercapacitors. Characterizing its photophysical properties, and those of its derivatives, could lead to the design of novel fluorescent probes or photo-responsive materials. vulcanchem.com

Development of Functional Polymers: Future work should focus on the design and synthesis of polymers incorporating the this compound unit. Research could target the creation of conductive polymers, redox-responsive gels, or functional coatings with tailored properties for advanced applications, from bio-sensing to corrosion inhibition. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.